molecular formula C19H11BrO B2360478 (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one CAS No. 70312-14-0

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one

Cat. No.: B2360478
CAS No.: 70312-14-0
M. Wt: 335.2
InChI Key: IRPFVLYHJRFGGX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one is an organic compound characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to an acenaphthylenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one typically involves the condensation reaction between 4-bromobenzaldehyde and acenaphthenequinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acenaphthylenone core can facilitate binding to these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorobenzylidene)acenaphthylen-1(2H)-one
  • (E)-2-(4-fluorobenzylidene)acenaphthylen-1(2H)-one
  • (E)-2-(4-methylbenzylidene)acenaphthylen-1(2H)-one

Uniqueness

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, such as chlorine, fluorine, or methyl groups. The bromine atom can also enhance the compound’s potential biological activities and its utility in various applications.

Properties

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]acenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrO/c20-14-9-7-12(8-10-14)11-17-15-5-1-3-13-4-2-6-16(18(13)15)19(17)21/h1-11H/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPFVLYHJRFGGX-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC4=CC=C(C=C4)Br)C(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)/C(=C\C4=CC=C(C=C4)Br)/C(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.